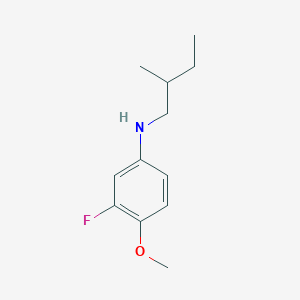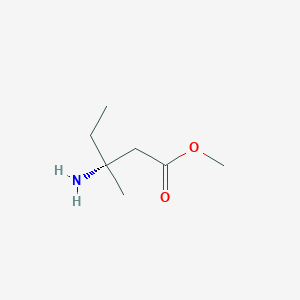
3-(2-Methyl-2H-indazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-2H-indazol-3-yl)propanoic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound’s structure consists of an indazole ring substituted with a methyl group at the 2-position and a propanoic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver. The propanoic acid group can then be introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production of 3-(2-Methyl-2H-indazol-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-2H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Methyl-2H-indazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activities make it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2H-indazol-3-yl)propanoic acid
- 2-(1H-Indol-3-yl)-3-(2-naphthoylamino)propanoic acid
- 2-[(2H-indazol-3-yl)formamido]propanoic acid
Uniqueness
3-(2-Methyl-2H-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the propanoic acid group at the 3-position of the indazole ring differentiates it from other similar compounds and influences its reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(6-7-11(14)15)8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3,(H,14,15) |
InChI Key |
BMJBDRLWSIMGNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate](/img/structure/B13297986.png)
![5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine](/img/structure/B13297999.png)

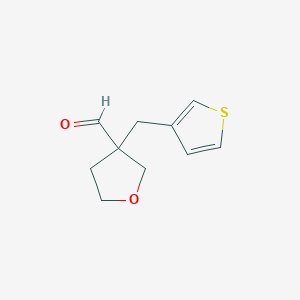


![N-[(5-methylfuran-2-yl)methyl]cycloheptanamine](/img/structure/B13298034.png)

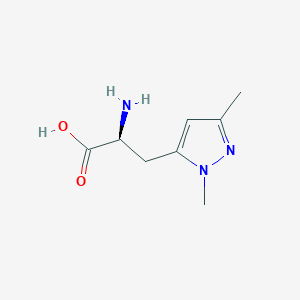
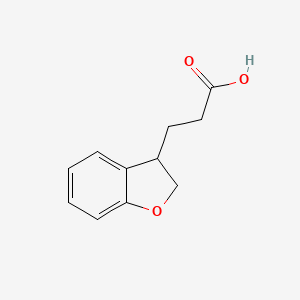
amine](/img/structure/B13298056.png)
![[(2-Chloroethoxy)methyl]cyclopropane](/img/structure/B13298076.png)
